1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

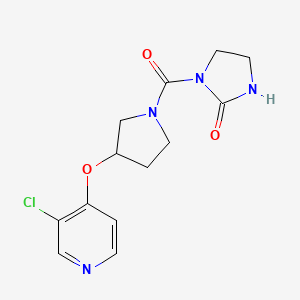

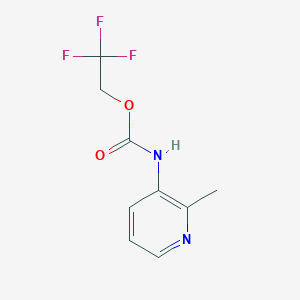

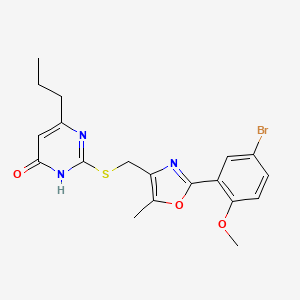

The compound “1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline group, which is a common structure in many biologically active compounds . The 3,4-diethoxybenzoyl group could potentially increase the solubility and stability of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would likely show the indoline ring system, with the 3,4-diethoxybenzoyl group and the N-ethylcarboxamide group attached at specific positions .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the carboxamide group might be involved in hydrogen bonding, while the ethoxy groups on the benzoyl ring could potentially undergo reactions involving the cleavage of the C-O bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethoxy groups could potentially increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación

- Application Summary : The 3,4-dimethoxybenzyl group has been used as a solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers .

- Methods of Application : The protective group increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .

- Results or Outcomes : The resulting self-assembled monolayers (SAMs) have the same structure and quality as the ones obtained from the respective unprotected thiols .

- Application Summary : 3,4-Dimethoxybenzyl alcohol has been used as the fuel of the microbial fuel cell (MFC) to generate power .

- Methods of Application : The compound is fully miscible with water, which facilitates its use in aqueous-based systems like MFCs .

- Results or Outcomes : The use of this compound as a fuel source in MFCs has been successful, but specific quantitative data or statistical analyses were not provided .

Field: Nano Research

Field: Microbial Fuel Cell Research

- Application Summary : The 3,4-dimethoxybenzyl group has been used as a protective group for the thiol moiety in the synthesis of self-assembled monolayers .

- Methods of Application : The protective group increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .

- Results or Outcomes : The resulting self-assembled monolayers (SAMs) have the same structure and quality as the ones obtained from the respective unprotected thiols .

- Application Summary : 3,4-Dimethoxybenzyl alcohol has been used as the fuel of the microbial fuel cell (MFC) to generate power .

- Methods of Application : The compound is fully miscible with water, which facilitates its use in aqueous-based systems like MFCs .

- Results or Outcomes : The use of this compound as a fuel source in MFCs has been successful, but specific quantitative data or statistical analyses were not provided .

Field: Organic Synthesis

Field: Energy Production

- Application Summary : Veratrole alcohol, which is similar to your compound of interest in that it also contains a 3,4-dimethoxybenzyl group, is used as the raw material for the synthesis of cyclotriveratrylene .

- Methods of Application : The compound is fully miscible with water, which facilitates its use in aqueous-based systems .

- Results or Outcomes : The use of this compound in the synthesis of cyclotriveratrylene has been successful, but specific quantitative data or statistical analyses were not provided .

- Application Summary : In the synthesis of 2,3-dimethoxy-N-(cyclohexyl)benzamide, a compound similar to your compound of interest, the absorption signals of protons of the cyclohexyl ring appeared in the region of δ = 2.03–1.24 ppm .

- Methods of Application : The compound was synthesized and its structure was confirmed by 1H NMR spectroscopy .

- Results or Outcomes : The resulting compound showed the expected NMR signals, confirming the successful synthesis .

Field: Host-Guest Chemistry

Field: Organic Compounds Synthesis

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3,4-diethoxybenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-23-21(25)18-13-15-9-7-8-10-17(15)24(18)22(26)16-11-12-19(27-5-2)20(14-16)28-6-3/h7-12,14,18H,4-6,13H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTOJQVSZCYPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2681481.png)

![3-methyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681482.png)

![1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine](/img/structure/B2681485.png)

![4-[6-[(2-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2681487.png)

![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2681493.png)

![1,3-bis(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681494.png)